molecular formula C10H13N B1332707 (R)-2-Phenylpyrrolidine CAS No. 56523-47-8

(R)-2-Phenylpyrrolidine

Cat. No.: B1332707
CAS No.: 56523-47-8
M. Wt: 147.22 g/mol
InChI Key: JUTDHSGANMHVIC-SNVBAGLBSA-N
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Description

®-2-Phenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenyl group attached to the second carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Phenylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-phenylpyrrole using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer. Another method involves the reduction of 2-phenylpyrrolidin-2-one using a chiral reducing agent.

Industrial Production Methods

In industrial settings, ®-2-Phenylpyrrolidine can be produced through large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

®-2-Phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different derivatives, such as amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-2-Phenylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Industry: In the industrial sector, ®-2-Phenylpyrrolidine is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Phenylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The pathways involved in its mechanism of action include binding to neurotransmitter receptors and influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Phenylpyrrolidine: The enantiomer of ®-2-Phenylpyrrolidine, which has different stereochemistry and potentially different biological activities.

    2-Phenylpyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.

    N-Phenylpyrrolidine: A compound with a phenyl group attached to the nitrogen atom of the pyrrolidine ring.

Uniqueness

®-2-Phenylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct properties and activities compared to its enantiomer and other similar compounds. Its high enantioselectivity in reactions makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDHSGANMHVIC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364077
Record name (R)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56523-47-8
Record name (R)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (R)-2-Phenylpyrrolidine demonstrates excellent shape complementarity to the hydrophobic pockets of certain enzymes. For instance, in the development of pan-TRK inhibitors [], incorporating this compound into imidazopyridazine scaffolds resulted in enhanced binding affinity and selectivity for TRK kinases. This is attributed to the specific spatial arrangement of the phenyl and pyrrolidine rings, allowing for favorable interactions within the enzyme's active site. Similarly, research into pyrroloisoquinoline antidepressants [] highlighted the importance of the (R)-enantiomer and the trans isomeric configuration for potent antagonism of tetrabenazine-induced effects and inhibition of biogenic amine uptake.

A: Yes, its utility extends to other therapeutic areas. Studies have explored its incorporation into pyrroloisoquinoline structures, leading to the identification of compounds like 1,2,3,5,6,10bβ‐hexahydro‐6α‐phenylpyrrolo[2,1‐α]isoquinoline [], which exhibits antidepressant-like properties. This highlights the versatility of this compound as a scaffold for exploring diverse pharmacological targets.

A: Yes, researchers have developed asymmetric synthetic approaches. One notable method utilizes asymmetric diol boronic esters, readily converted to alkyldifluoroboranes []. This strategy enables the preparation of this compound with high enantiomeric excess (98% ee), showcasing a practical and scalable route for medicinal chemistry applications.

A: Extensive SAR investigations, particularly within the context of pyrroloisoquinoline antidepressants [], have revealed that modifications to the phenyl ring substituents, stereochemistry, and even the pyrrolidine ring itself significantly influence biological activity. For example, substituting the phenyl ring with bulkier groups or altering its position can drastically affect potency and selectivity for biogenic amine transporters. These findings underscore the importance of a well-defined SAR understanding when designing novel therapeutics incorporating this compound.

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